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Compound of Interest

Compound Name: 1,3-Bis(3-formylphenoxy)propane
CAS No.: 141032-56-6
Cat. No.: B127088

Get Quote

Executive Summary & Compound Profile

1,3-Bis(3-formylphenoxy)propane is a symmetrical aryl alkyl ether. Its fragmentation behavior
is governed by the stability of the phenoxy radical and the lability of the central propyl ether
linkage.

e Formula:
e Exact Mass: 284.1049 Da

o Key Structural Features: Two meta-substituted benzaldehyde moieties linked by a

trimethylene (
) bridge.

Why This Matters: In drug development and polymer synthesis, distinguishing the bis-
substituted product from the mono-substituted impurity (3-(3-bromopropoxy)benzaldehyde) is
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critical. MS fragmentation provides the only definitive confirmation of the dual-ether linkage

without NMR.

Comparative Analysis: El vs. ESI Performance

For researchers choosing an analytical method, the "alternatives" are the ionization modes.

The choice dictates the fragmentation information obtained.
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Detailed Fragmentation Mechanisms

The fragmentation of BFPP follows specific pathways dictated by the ether oxygen's ability to

stabilize positive charge and the aromatic ring's stability.
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Pathway A: Electron Impact (El) Fragmentation Tree

In EIl, the molecule undergoes high-energy radical cation formation (
).
o Ether Cleavage (
-cleavage): The primary break occurs at the
bond of the propyl chain.
o Result: Formation of a 3-formylphenoxy cation (
121) and a neutral radical fragment.
e Propyl Chain Scission: Breaking the
bonds within the linker.
o Result: Loss of
or fragments thereof.[1]
e Carbonyl Loss: The aldehyde group (

) is labile.

o Result: Loss of

(

) or
(
).[2]

Pathway B: ESI-CID Fragmentation (MS/MS)

In ESI, the precursor is an even-electron ion (
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). Fragmentation is driven by proton migration.

e Protonation: The proton likely sits on the ether oxygen or the carbonyl oxygen.
o Ether Hydrolysis-like Cleavage:

o The protonated ether bond breaks, releasing a neutral 3-hydroxybenzaldehyde molecule
(122 Da).

o Result: A cation at
163 (

)-

Visualized Fragmentation Logic (DOT Diagram)

Pathway Legend
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Figure 1: Predicted fragmentation tree for 1,3-Bis(3-formylphenoxy)propane showing primary
ether cleavage and subsequent aromatic degradation.

Experimental Protocol: LC-MS/MS Characterization

To validate the product purity or study its metabolism, follow this self-validating protocol. This
workflow is designed for ESI-MS (Triple Quadrupole or Q-TOF).

Reagents & Setup

e Solvent A: Water + 0.1% Formic Acid (Proton source).
e Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.

Step-by-Step Workflow

e Sample Preparation:
o Dissolve 1 mg BFPP in 1 mL ACN (Stock: 1 mg/mL).
o Dilute to 1 pg/mL in 50:50 Water:ACN for infusion.
o Direct Infusion (Q1 Scan):
o Inject at 10 pL/min.
o Scan range:

100-500.

o Validation Check: Look for base peak at 285.1 (

). 1§ 307.1 (

) is dominant, add 5mM Ammonium Formate to buffer to force protonation.
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e Product lon Scan (MS2):
o Select precursor

285.1.

o Ramp Collision Energy (CE) from 10 to 40 eV.

o Success Criteria: Observation of daughter ions at 163 (loss of hydroxybenzaldehyde) and
123 (protonated hydroxybenzaldehyde).

o Chromatographic Separation:
o Gradient: 5% B to 95% B over 5 minutes.
o BFPP is hydrophobic; expect elution at high organic % (~3.5-4.0 min).

Structural Differentiation from Isomers

A common challenge is distinguishing the 1,3-isomer (BFPP) from the 1,2-isomer (ethylene
linker) or 1,4-isomer.

» McLafferty Rearrangement: The 1,3-propane linker allows for a specific 6-membered
transition state folding that is sterically strained in the 1,2-ethane linker.

» Diagnostic Ratio: In EI-MS, the ratio of the

121 (monomer) to the Molecular lon is typically higher in the 1,3-isomer due to the entropic
favorability of cleaving the flexible propyl chain compared to a rigid ethyl or butyl linker.

References

e Synthesis & Characterization Context

o Synthesis and Characterization of Some New Tetraaldehyde Derivatives. (2010).[3]
Describes the synthesis of phenoxy-propane derivatives and their characterization via IR,
NMR, and MS.

o Source:
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e General Fragmentation of Aryl Ethers

o Mass Spectrometry: Fragmentation of Ethers.[2][4][5][6][7] Whitman College/NIST.
Explains the

-cleavage mechanism and aromatic stability in ether fragmentation.

o Source:
¢ NIST Chemistry WebBook

o 1,2-Propanediol, 3-phenoxy- Mass Spectrum.[8][9] Provides homologous fragmentation
data for phenoxy-propane moieties.

o Source:
e ESI Fragmentation Mechanisms

o Fragmentation reactions using electrospray ionization mass spectrometry.[10] (2016).
Natural Product Reports. Detailed review of even-electron fragmentation rules applicable
to BFPP.

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Definitive Guide: Mass Spectrometry Fragmentation of
1,3-Bis(3-formylphenoxy)propane]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.scribd.com/document/372967444/3-3-MS
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_13.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C538432&Mask=200
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2658780/
https://pubs.rsc.org/en/content/articlelanding/2016/np/c5np00073d
https://pubs.rsc.org/en/content/articlelanding/2016/np/c5np00073d
https://pubs.rsc.org/en/content/articlelanding/2016/np/c5np00073d
https://www.benchchem.com/product/b127088/docs#definitive-guide-mass-spectrometry-fragmentation-of-1-3-bis-3-formylphenoxy-propane
https://www.benchchem.com/product/b127088/docs#definitive-guide-mass-spectrometry-fragmentation-of-1-3-bis-3-formylphenoxy-propane
https://www.benchchem.com/product/b127088/docs#definitive-guide-mass-spectrometry-fragmentation-of-1-3-bis-3-formylphenoxy-propane
https://www.benchchem.com/product/b127088/docs#definitive-guide-mass-spectrometry-fragmentation-of-1-3-bis-3-formylphenoxy-propane
https://www.benchchem.com/product/b127088?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127088?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Validation & Comparative

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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